
Quinapril benzyl ester
Overview
Description
Quinapril benzyl ester is a critical intermediate in synthesizing quinapril hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure . Structurally, it features a tetrahydroisoquinoline ring substituted with a benzyl ester group, which enhances lipophilicity and facilitates absorption across biological membranes . The ester group is hydrolyzed in vivo by esterases to form the active metabolite quinaprilat, a dicarboxylic acid with potent ACE inhibitory activity .
Key synthetic steps for this compound include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinapril benzyl ester typically involves the esterification of quinapril with benzyl alcohol. One common method includes the reaction of quinapril with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quinapril benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, this compound is hydrolyzed to quinapril and benzyl alcohol.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Quinapril and benzyl alcohol.
Oxidation: this compound oxide.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Pharmaceutical Synthesis
Quinapril benzyl ester serves as an intermediate in the synthesis of quinapril hydrochloride, a more active form used in clinical settings. The synthesis process typically involves catalytic hydrogenolysis, where the benzyl ester is converted to quinapril hydrochloride under specific conditions. This method has been shown to yield high purity and good yield of the final product.
Synthesis Process Overview
- Starting Material : Benzyl ester of quinapril hydrochloride
- Catalyst : Palladium on carbon (Pd/C)
- Conditions :
- Pressure: 40 to 150 psi
- Temperature: 10-40 °C
- Yield : Approximately 85.5% with purity around 99.7% .
Analytical Method Development
This compound is utilized in the development of analytical methods for quality control (QC) and validation processes in pharmaceutical manufacturing. Its chemical properties make it suitable for use as a reference standard in various analytical techniques, including chromatography and mass spectrometry.
Key Applications in Analytical Testing
- Method Validation : Ensures that analytical methods produce reliable results.
- Quality Control : Monitors the consistency and quality of pharmaceutical products.
- Reference Standard : Acts as a benchmark for comparison during testing .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Case Study 1: Synthesis Efficiency
A study demonstrated that using this compound in the synthesis of quinapril hydrochloride reduced impurities significantly, with diketopiperazine levels dropping below 0.2%. This efficiency is crucial for producing high-quality pharmaceuticals .
Case Study 2: Impurity Profiling
Research highlighted the role of this compound in identifying process-related impurities during drug formulation. This profiling is essential for ensuring patient safety and drug efficacy .
Mechanism of Action
Quinapril benzyl ester exerts its effects by being hydrolyzed in the body to release quinapril, which is an ACE inhibitor. Quinapril inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Quinapril also improves endothelial function and has beneficial effects on cardiovascular health .
Comparison with Similar Compounds
Structural and Functional Analogues
Ramipril Benzyl Ester
- Structural similarity: Both compounds are ester prodrugs with bicyclic P2' groups (tetrahydroisoquinoline in quinapril vs. octahydroindole in ramipril) .
- Metabolism : Ramipril benzyl ester is also hydrolyzed by gut microbiota (e.g., Coprococcus comes), reducing its antihypertensive efficacy .
- Clinical impact : Co-administration with C. comes lowers ramipril’s bioavailability, similar to quinapril .
Cilazapril
- Structural divergence: Contains a pyridazinodiazepine ring instead of tetrahydroisoquinoline, but shares a bulky bicyclic P2' group .
- Selectivity : Both exhibit C-domain selectivity due to hydrophobic interactions between their P2' groups and ACE’s S2' subsite .
- Metabolism : Cilazapril is hydrolyzed to cilazaprilat, but its resistance to gut microbial esterases remains unstudied compared to quinapril .
Lisinopril
- Key difference: A non-ester ACE inhibitor with direct bioavailability, avoiding hydrolysis by gut microbiota .
- Efficacy: Unlike quinapril, lisinopril’s antihypertensive effect is unaffected by C. comes .
Metabolic Stability and Microbial Interactions
Stability Under Stress Conditions
- This compound degrades via cyclization (forming diketopiperazine derivatives) under acidic/neutral conditions and ester hydrolysis under alkaline conditions .
- Comparatively, enalapril maleate and benazepril show similar degradation kinetics but differ in by-product profiles .
Clinical and Pharmacological Implications
- Microbiome interaction : Ester ACE inhibitors (quinapril, ramipril) are less effective in patients with high C. comes abundance, necessitating microbiome profiling for personalized therapy .
Biological Activity
Quinapril benzyl ester is a derivative of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from quinapril and is characterized by its ability to inhibit ACE, leading to decreased production of angiotensin II. This results in vasodilation and reduced blood pressure. The compound's structure can be represented as follows:
- Chemical Formula : C₃₂H₃₆N₂O₅
- Molecular Weight : 520.65 g/mol
Quinapril acts as a prodrug, which is converted to its active form, quinaprilat, after administration. The mechanism involves the inhibition of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. The inhibition leads to several biological effects:
- Decreased Blood Pressure : By reducing angiotensin II levels, quinapril decreases vascular resistance.
- Decreased Aldosterone Production : This results in reduced sodium retention and fluid volume.
- Enhanced Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a vasodilator.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : 50-80% after oral administration.
- Peak Plasma Concentration (Tmax) : Less than 1 hour for quinapril; approximately 2.5 hours for quinaprilat.
- Half-life : Approximately 2.3 hours for quinaprilat.
- Protein Binding : About 97% bound to plasma proteins.
Antihypertensive Effects
Research indicates that this compound effectively lowers blood pressure in hypertensive models. A study demonstrated that doses ranging from 10 mg to 80 mg daily significantly reduced systolic and diastolic blood pressure in patients with hypertension .
Cardiovascular Benefits
In addition to its antihypertensive effects, quinapril has been shown to reduce the incidence of ischemic events in patients undergoing coronary artery bypass grafting (CABG) . The compound's ability to improve endothelial function and reduce myocardial oxygen demand contributes to its cardioprotective properties.
Case Studies and Research Findings
- Case Study on Hypertension Management :
- Meta-analysis on ACE Inhibitors :
- In Vitro Studies on Enzyme Inhibition :
Comparative Analysis Table
Property | This compound | Quinapril |
---|---|---|
Chemical Structure | C₃₂H₃₆N₂O₅ | C₂₁H₂₄N₂O₅ |
Bioavailability | 50-80% | 60-80% |
Peak Plasma Concentration | <1 hour | <1 hour |
Half-life | 2.3 hours | 2 hours |
Primary Use | Antihypertensive | Antihypertensive |
Q & A
Basic Research Questions
Q. What experimental strategies minimize diketopiperazine (DKP) impurities during Quinapril benzyl ester synthesis?
Temperature control is critical. Evidence shows that DKP formation increases above 50°C due to intramolecular cyclization, while maintaining reactions below 50°C suppresses this side reaction. Continuous flow systems with static mixers improve reaction homogeneity, achieving 92% yield in amidation steps. Kinetic monitoring via inline analytics (e.g., HPLC) is recommended to track impurity profiles .
Q. Which analytical methods are most effective for characterizing this compound’s purity and degradation products?
- UPLC-DAD/MS : Identifies degradation products (e.g., m/z 280 for DP3) and distinguishes between ester hydrolysis and amide cleavage pathways .
- NMR spectroscopy : Confirms structural integrity, particularly for benzyl ester functional groups.
- HPLC with photodiode array detection : Quantifies purity (>98% by area normalization) and monitors stability under forced degradation conditions .
Q. How should researchers design forced degradation studies to evaluate this compound’s stability?
- Acidic/Neutral Conditions : Focus on cyclization pathways (e.g., diketopiperazine acid formation).
- Alkaline Conditions : Prioritize ester hydrolysis, validated by kinetic models (e.g., rate constants: , ) .
- Data Interpretation : Use mass balance calculations to reconcile discrepancies between theoretical and observed degradation products .
Advanced Research Questions
Q. How can conflicting data on this compound’s degradation mechanisms under varying pH be resolved?
Combine mechanistic studies with computational modeling:
- Kinetic Analysis : Compare rate constants for cyclization () vs. hydrolysis () to identify dominant pathways.
- Isotope Labeling : Track carbon/nitrogen migration during cyclization using -labeled substrates.
- DFT Calculations : Predict transition states for diketopiperazine formation to validate experimental observations .
Q. What methodologies improve reproducibility of this compound synthesis across different laboratory settings?
- Standardized Protocols : Document reaction parameters (e.g., residence time, mixer geometry) for continuous flow systems .
- Supplementary Data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data in supporting information to enable cross-validation .
- Collaborative Validation : Use inter-laboratory studies to identify variables (e.g., solvent purity, catalyst lot) affecting yield .
Q. How can this compound’s reactivity be leveraged for novel protein modification strategies?
The benzyl ester moiety serves as a reversible protecting group in site-specific protein engineering. For example:
- Genetically Encoded Analogs : Incorporate glutamic acid benzyl ester into proteins via codon expansion, enabling selective deprotection for functionalization .
- Click Chemistry : Couple with azide-functionalized biomolecules, though azide safety risks require mitigation (e.g., flow chemistry for in situ generation) .
Q. Data Presentation Guidelines
Table 1: Key Kinetic Parameters for this compound Degradation
Condition | Pathway | Rate Constant () | Dominant Product | Reference |
---|---|---|---|---|
Acidic (pH 3) | Cyclization | Diketopiperazine acid | ||
Neutral (pH 7) | Cyclization | Diketopiperazine acid | ||
Alkaline (pH 9) | Ester hydrolysis | DP1 (m/z 280) |
Properties
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUEGBLZLHHGC-OIFPXGRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.